1-(3-Fluoro-phenylamino)-cyclohexanecarboxylic acid is an organic compound with significant relevance in medicinal chemistry and pharmacological applications. It is characterized by the presence of a cyclohexane ring substituted with a carboxylic acid group and a 3-fluoro-phenylamino moiety. This compound may exhibit various biological activities, making it a target for drug development.
The compound's synthesis and properties have been discussed in various patents and scientific literature, indicating its potential utility in pharmaceutical formulations and as a lead compound in drug discovery.
This compound belongs to the class of amino acids and derivatives, specifically those that are aromatic and contain fluorine substituents. Its structure can be categorized under carboxylic acids due to the presence of the carboxyl functional group.
The synthesis of 1-(3-Fluoro-phenylamino)-cyclohexanecarboxylic acid can involve several methodologies, including:
The synthesis typically requires controlling reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Techniques like chromatography may be utilized for purification post-synthesis.
The molecular formula of 1-(3-Fluoro-phenylamino)-cyclohexanecarboxylic acid is . The structural representation includes:
1-(3-Fluoro-phenylamino)-cyclohexanecarboxylic acid may participate in various chemical reactions, including:
The reactivity of this compound can be influenced by the electron-withdrawing nature of the fluorine atom, which can enhance its electrophilic character in certain reactions.
The mechanism of action for biological activity often involves interaction with specific biological targets such as enzymes or receptors. For instance, compounds like this may inhibit certain pathways or modulate receptor activity due to their structural features.
1-(3-Fluoro-phenylamino)-cyclohexanecarboxylic acid has potential applications in:
This compound exemplifies the ongoing research efforts aimed at discovering new therapeutic agents that can address unmet medical needs.
Valproate (valproic acid, VPA) and its structural analogues demonstrate that simple aliphatic carboxylic acids possess significant central nervous system (CNS) modulatory properties. Research on cyclohexanecarboxylic acid (CCA) and 1-methyl-1-cyclohexanecarboxylic acid (MCCA) reveals their potent antagonism of pentylenetetrazol (PTZ)-induced seizures in rat models. These compounds exhibit a distinct pharmacokinetic-pharmacodynamic dissociation compared to VPA, with CCA showing almost immediate maximal anticonvulsant activity versus VPA's delayed effects. Notably, CCA and MCCA exhibit a ~2-fold superior protective index (toxic dose vs. effective anticonvulsant dose ratio) relative to VPA, attributed to reduced neurotoxicity in rotorod assays. This underscores the critical role of cyclohexane conformation in optimizing therapeutic windows for CNS-targeted carboxylic acids [2].
Table 1: Pharmacodynamic Properties of Valproate Analogues in PTZ Seizure Models
Compound | PTZ Threshold Increase | Time to Max Effect | Protective Index |
---|---|---|---|
Valproate (VPA) | Moderate | Delayed (hours) | 1.0 (reference) |
Cyclohexanecarboxylic Acid (CCA) | High | Immediate | ~2.0 vs. VPA |
1-Methyl-1-CCA (MCCA) | Highest | Slight delay | ~2.0 vs. VPA |
The integration of fluorinated aryl amino groups with the cyclohexanecarboxylate scaffold represents a strategic hybridization approach to enhance target engagement. Compounds like 1-(3-fluoro-4-methoxy-phenylamino)-cyclohexanecarboxylic acid (C₁₄H₁₈FNO₃, MW 267.3) exemplify this design, where the meta-fluoro substituent introduces electronic modulation of the aniline’s electron density, potentially enhancing hydrogen-bond acceptor capacity or dipole-dipole interactions with biological targets. This hybrid architecture merges the conformational restraint of the cyclohexane ring with the aromatic recognition elements of the fluorophenyl group, creating a spatially defined pharmacophore. The zwitterionic character (acidic carboxylic acid + basic aniline) further enables membrane permeability optimization—a key consideration for CNS penetration [9] [6].
Table 2: Key Hybrid Fluoro-Cyclohexanecarboxylic Acid Derivatives
Compound Name | Molecular Formula | Molecular Weight | Structural Features |
---|---|---|---|
1-(3-Fluoro-phenylamino)-cyclohexanecarboxylic acid | C₁₃H₁₅FNO₂ | Not reported | meta-F; unsubstituted aniline |
1-(3-Fluoro-4-methoxy-phenylamino)-cyclohexanecarboxylic acid | C₁₄H₁₈FNO₃ | 267.3 | meta-F + para-OMe; electron modulation |
1-((3-Fluoro-4-(methylcarbamoyl)phenylamino)cyclobutane-1-carboxylic acid | C₁₃H₁₅FN₂O₃ | 266.27 | Cyclobutane variant; meta-F + para-amide |
Systematic SAR studies reveal that N-aryl substitution patterns critically modulate biological activity:
Carboxylic acid bioisosteres address metabolic liabilities (e.g., glucuronidation) while preserving acidity and hydrogen-bonding capacity:
Table 3: Performance Metrics of Carboxylic Acid Bioisosteres
Bioisostere | pKₐ | logP/D | Key Advantages | Clinical Example |
---|---|---|---|---|
Tetrazole | ~4.5 | Similar to -COOH | Resistance to glucuronidation; similar H-bond geometry | Losartan (hypertension) |
Oxadiazol(in)one | ~6.1 | Moderate ↑ | Metabolic stability; tissue permeation | Azilsartan (hypertension) |
5-Fluoro-benzoxaborole | ~7.3 | ↑ lipophilicity | Tunable acidity via F-substitution; covalent inhibition | AN2690 (antifungal) |
Sulfonimidamide | ~8–10 | ↓ polarity | Enhanced CNS penetration; reduced clearance | Experimental Naᵥ1.7 inhibitors |
The strategic evolution of 1-(3-fluoro-phenylamino)-cyclohexanecarboxylic acid derivatives exemplifies rational pharmacophore hybridization and bioisosteric replacement—cornerstones in advancing CNS-active therapeutics with optimized target engagement and druggability.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1